N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique combination of a thiophene ring, a pyridine ring, and a benzenesulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyridine ring synthesis: The pyridine ring can be synthesized via condensation reactions involving aldehydes and ammonia or amines.
Coupling of thiophene and pyridine rings: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Introduction of the benzenesulfonamide group: This can be done through sulfonation reactions using sulfonyl chlorides and appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- N-((5-(pyridin-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Uniqueness
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S2/c18-17(19,20)25-15-1-3-16(4-2-15)27(23,24)22-9-12-7-14(10-21-8-12)13-5-6-26-11-13/h1-8,10-11,22H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCJGESBBORMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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